molecular formula C7H10N2O2S B13232201 (2-Methylpyridin-3-yl)methanesulfonamide

(2-Methylpyridin-3-yl)methanesulfonamide

Cat. No.: B13232201
M. Wt: 186.23 g/mol
InChI Key: LGIGINYGPZVFDG-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)methanesulfonamide is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a methanesulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)methanesulfonamide typically involves the reaction of 2-methylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can be employed to produce the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Methylpyridin-3-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the methyl group and the methanesulfonamide group on the pyridine ring makes this compound a versatile compound with unique chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(2-methylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-7(3-2-4-9-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

LGIGINYGPZVFDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CS(=O)(=O)N

Origin of Product

United States

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